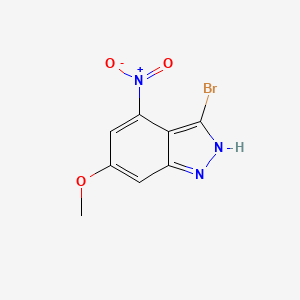

3-Bromo-6-methoxy-4-nitro-1H-indazole

描述

Historical Context and Evolution of Indazole Chemistry in Chemical Biology

The journey of indazole chemistry began with its first synthesis by Emil Fischer in 1883. caribjscitech.com For a long time, indazole and its derivatives were primarily of academic interest. However, over the past few decades, there has been a surge in research focused on this scaffold. austinpublishinggroup.compnrjournal.com This increased attention is largely due to the discovery that incorporating the indazole nucleus into molecules can confer a wide range of biological activities. dntb.gov.ua While the indazole ring system is rare in natural products, with only a few alkaloids like nigellicine, nigeglanine, and nigellidine (B12853491) identified, synthetic indazole derivatives have become a cornerstone of modern drug discovery. wikipedia.orgpnrjournal.com The development of new synthetic methodologies, including transition metal-catalyzed reactions and green chemistry approaches, has further accelerated the exploration of the chemical space occupied by indazole derivatives. ingentaconnect.com

Diverse Biological Activities Associated with Indazole Derivatives in Academic Research

Substituted indazoles are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological properties. pnrjournal.comnih.gov Academic research has extensively documented their potential as anti-inflammatory, antimicrobial, and anticancer agents. biotech-asia.orgnih.govnih.gov Furthermore, various indazole derivatives have been investigated for their roles as kinase inhibitors, which are crucial in cancer therapy, and as agents targeting neurodegenerative diseases. rsc.orgacs.org The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the indazole ring. For instance, substitutions at the C3, C5, and C6 positions have been shown to be particularly important for modulating the anti-cancer properties of these compounds. rsc.org The versatility of the indazole scaffold allows for the introduction of various functional groups, leading to compounds with fine-tuned biological activities. nih.gov

Rationale for Investigating 3-Bromo-6-methoxy-4-nitro-1H-indazole within the Indazole Research Landscape

The specific compound, this compound, is a subject of interest within the broader field of indazole chemistry due to its unique substitution pattern. The presence of a bromine atom at the 3-position, a methoxy (B1213986) group at the 6-position, and a nitro group at the 4-position makes it a highly functionalized and potentially reactive intermediate for the synthesis of more complex molecules. The nitro group, in particular, is a versatile functional group that can be reduced to an amino group, which can then be further modified. The bromo substituent provides a handle for cross-coupling reactions, allowing for the introduction of a wide variety of other functional groups. The methoxy group can influence the electronic properties and solubility of the molecule. This combination of substituents makes this compound a valuable building block for the creation of new indazole derivatives with potentially novel biological activities. While specific research on the biological activities of this exact compound is not widely published, its structural features suggest its utility in the synthesis of compounds for screening in various therapeutic areas. For instance, related nitro- and bromo-substituted indazoles have been investigated for their potential as inhibitors of various enzymes and as intermediates in the synthesis of antileishmanial agents. nih.govnih.gov

Overview of Research Scope and Methodological Approaches for this compound

Research on this compound primarily focuses on its synthesis and its use as a chemical intermediate. The synthesis of related compounds, such as 3-bromo-4-nitro-1H-indazole, has been documented and typically involves the bromination of the corresponding nitroindazole. chemicalbook.com For this compound, a likely synthetic route would involve the nitration of a 6-methoxy-1H-indazole precursor, followed by selective bromination at the 3-position.

Characterization of this compound would involve a suite of standard analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS): To confirm the molecular weight of the compound. chemicalbook.com

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Further research would likely explore the reactivity of this compound, particularly in reactions that modify its functional groups to create a library of new indazole derivatives for biological screening.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1000341-13-8 | chemicalbook.com |

| Molecular Formula | C8H6BrN3O3 | chemicalbook.com |

| Molecular Weight | 272.06 g/mol | chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

3-bromo-6-methoxy-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O3/c1-15-4-2-5-7(8(9)11-10-5)6(3-4)12(13)14/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUQOALONVLPBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646934 | |

| Record name | 3-Bromo-6-methoxy-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-13-8 | |

| Record name | 3-Bromo-6-methoxy-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-methoxy-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 6 Methoxy 4 Nitro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is indispensable for the structural verification of synthesized organic compounds. For 3-Bromo-6-methoxy-4-nitro-1H-indazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC, NOESY) NMR experiments, along with solid-state NMR and computational predictions, would provide a complete picture of its molecular architecture.

The ¹H NMR spectrum provides crucial information about the number and electronic environment of protons in a molecule. In the case of this compound, we would expect to see signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

The aromatic region of the spectrum would be particularly informative. The indazole ring has two aromatic protons, at positions 5 and 7. The electron-withdrawing nitro group at position 4 and the electron-donating methoxy group at position 6 would significantly influence the chemical shifts of these protons. The proton at C5 is expected to be a doublet, coupled to the proton at C7, and its chemical shift would be influenced by the adjacent nitro group. The proton at C7 would also appear as a doublet, coupled to the H5 proton. The NH proton of the indazole ring would likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

The methoxy group (-OCH₃) protons would typically appear as a sharp singlet in the upfield region of the spectrum, usually around 3.8-4.0 ppm.

Illustrative ¹H NMR Data Table for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.5 - 8.0 | d | 8.0 - 9.0 |

| H-7 | 7.0 - 7.5 | d | 8.0 - 9.0 |

| NH | 10.0 - 12.0 | br s | - |

| -OCH₃ | 3.9 - 4.1 | s | - |

Note: The chemical shift values are illustrative and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The spectrum for this compound would show distinct signals for each of the eight carbon atoms in the molecule.

The chemical shifts of the carbon atoms in the indazole ring are influenced by the substituents. The carbon atom bearing the bromine (C3) would be significantly shielded, appearing at a lower chemical shift. Conversely, the carbon atom attached to the nitro group (C4) would be deshielded, appearing at a higher chemical shift. The carbon atoms of the benzene (B151609) ring portion (C3a, C4, C5, C6, C7, C7a) will have their chemical shifts modulated by the methoxy and nitro groups. The carbon of the methoxy group will appear in the aliphatic region of the spectrum.

Illustrative ¹³C NMR Data Table for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) |

| C3 | 115 - 125 |

| C3a | 120 - 130 |

| C4 | 140 - 150 |

| C5 | 110 - 120 |

| C6 | 155 - 165 |

| C7 | 100 - 110 |

| C7a | 135 - 145 |

| -OCH₃ | 55 - 60 |

Note: The chemical shift values are illustrative and based on general trends for substituted indazoles.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for confirming the assignments made from ¹H and ¹³C NMR spectra.

HSQC: This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show cross-peaks connecting the H5 signal to the C5 signal, the H7 signal to the C7 signal, and the methoxy protons to the methoxy carbon. This provides direct evidence for the C-H connectivities.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, the NH proton would be expected to show correlations to C3, C3a, and C7a. The H5 proton would show correlations to C3a, C4, and C7, while the H7 proton would show correlations to C5, C6, and C7a. The methoxy protons would show a key correlation to the C6 carbon, confirming the position of the methoxy group.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons within a molecule, irrespective of their bonding connectivity. In the context of this compound, a NOESY spectrum would be valuable for confirming the substitution pattern. For example, a NOESY correlation would be expected between the methoxy protons and the H5 and H7 protons, indicating their proximity on the same side of the indazole ring.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline state. nih.govwikipedia.org Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. emory.edu For this compound, a ¹³C CPMAS spectrum would reveal the chemical shifts of the carbon atoms in the solid state. acs.org These shifts can differ from those observed in solution due to packing effects and the absence of solvent interactions. acs.org This can provide insights into intermolecular interactions and the crystalline packing of the molecule.

Computational methods, particularly Gauge-Independent Atomic Orbital (GIAO) calculations, have become a powerful tool in NMR spectroscopy. nih.govimist.ma These calculations can predict the NMR chemical shifts of a proposed structure with a high degree of accuracy. conicet.gov.armdpi.comresearchgate.net By comparing the calculated NMR data with the experimental spectra, the proposed structure of this compound can be confidently confirmed. nih.gov The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts. imist.ma This approach is especially useful for resolving ambiguities in spectral assignments and for confirming the structure of novel compounds. nih.govconicet.gov.ar

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, its molecular formula is C₈H₆BrN₃O₃, corresponding to a molecular weight of approximately 272.06 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the confirmation of its elemental formula. acs.org

Table 1: Predicted Mass Spectrometry Data for this compound

| Technique | Predicted Observation | Significance |

| High-Resolution Mass Spectrometry (HRMS) | Precise m/z value corresponding to the elemental formula C₈H₆BrN₃O₃. | Confirms elemental composition. |

| Isotope Pattern Analysis | Presence of M+ and M+2 peaks with nearly equal intensity. | Indicates the presence of one bromine atom. |

| Fragmentation Analysis (e.g., GC/MS) | Likely fragments corresponding to the loss of NO₂, OCH₃, and cleavage of the heterocyclic ring. | Provides structural information based on fragmentation pathways. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional moieties.

The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3100-3400 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching bands, typically appearing around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The C-O stretching of the methoxy group would likely be observed between 1200 and 1275 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| N-H (Indazole) | 3100-3400 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Nitro (NO₂) | 1500-1560 (asymmetric), 1335-1385 (symmetric) | Stretching |

| Methoxy (C-O) | 1200-1275 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-Br | Below 700 | Stretching |

X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysis

While specific X-ray crystallographic data for this compound is not available in the surveyed literature, analysis of closely related structures, such as 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole and 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, provides valuable insights into the expected solid-state conformation. nih.govimist.ma

The core indazole ring system is anticipated to be nearly planar. nih.gov The substituents, including the bromo, methoxy, and nitro groups, will be positioned on this planar scaffold. The nitro group is expected to be nearly coplanar with the fused ring system, a common feature in nitro-substituted aromatic compounds. nih.govresearchgate.net The crystal packing is likely to be influenced by intermolecular interactions such as hydrogen bonding involving the indazole N-H and the oxygen atoms of the nitro group, as well as potential π-stacking of the aromatic rings. imist.ma The precise bond lengths, bond angles, and torsion angles, which define the molecule's conformation, can only be definitively determined through single-crystal X-ray diffraction analysis.

Table 3: Anticipated Structural Parameters from X-ray Crystallography

| Structural Feature | Expected Observation | Reference from Related Compounds |

| Indazole Ring System | Nearly planar. nih.gov | 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole nih.gov |

| Nitro Group Orientation | Nearly coplanar with the indazole ring. nih.gov | 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole nih.gov |

| Intermolecular Interactions | Hydrogen bonding (N-H···O), π-stacking. imist.ma | 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole imist.ma |

Tautomeric Equilibrium and Structural Isomerism of Indazole Derivatives

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. nih.govresearchgate.net For most substituted indazoles, the 1H-indazole tautomer is thermodynamically more stable and therefore the predominant form. nih.govresearchgate.net

The stability of the tautomers can be influenced by factors such as the nature and position of substituents, the solvent, and solid-state packing effects. nih.gov In the case of this compound, the "1H" designation in its name indicates that the hydrogen atom is located on the N1 nitrogen of the indazole ring. While the 2H-tautomer is a possible isomer, the 1H-form is expected to be the major species under most conditions. The presence of various substituents can also lead to other forms of structural isomerism, but tautomerism is a key consideration for the indazole core. Computational studies on related indazoles have confirmed the greater stability of the 1H tautomer. nih.gov

Table 4: Tautomeric Forms of Indazole

| Tautomer | Description | Relative Stability |

| 1H-Indazole | Hydrogen atom on the N1 position. nih.gov | Generally more stable, predominant form. nih.govresearchgate.net |

| 2H-Indazole | Hydrogen atom on the N2 position. nih.gov | Generally less stable. nih.govresearchgate.net |

In Vitro Biological Activity Investigations of 3 Bromo 6 Methoxy 4 Nitro 1h Indazole

Methodological Considerations for In Vitro Biological Screening Assays

There are no specific studies detailing the methodological considerations for in vitro biological screening assays of 3-Bromo-6-methoxy-4-nitro-1H-indazole. General methodologies for screening indazole derivatives often involve cell-based assays, such as the MTT assay to determine cell viability, and enzyme inhibition assays. However, no documents apply these specific methods to this compound.

Exploration of Potential Antiproliferative and Anticancer Activities in Cell Lines

No research data on the potential antiproliferative or anticancer activities of this compound in any cancer cell lines were found in the public domain. While related compounds such as other bromo-nitro-indazole derivatives have been investigated for such properties, there are no published IC₅₀ values or mechanistic studies pertaining to this compound. nih.govbiosynth.com

Assessment of Antimicrobial Properties (Antibacterial, Antifungal, Antitubercular)

A comprehensive literature search did not yield any studies concerning the assessment of antibacterial, antifungal, or antitubercular properties of this compound. Investigations into the antimicrobial spectrum of this specific compound have not been published. While some related nitro-indazole derivatives have been explored for antileishmanial activity, this data is not specific to the requested compound. nih.govresearchgate.net

Investigation of Anti-inflammatory Modulatory Effects

There is no available scientific literature that investigates or reports on the anti-inflammatory modulatory effects of this compound. Although the indazole scaffold is known to be a component of some anti-inflammatory agents, the activity of this specific molecule has not been characterized. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Indazole Derivatives Including 3 Bromo 6 Methoxy 4 Nitro 1h Indazole

Impact of Substituent Nature (Bromo, Methoxy (B1213986), Nitro) on Biological Efficacy

The biological activity of indazole derivatives is significantly modulated by the nature of the substituents attached to the core ring structure. Halogens, electron-donating groups like methoxy, and strong electron-withdrawing groups like nitro each impart distinct properties that influence the molecule's interaction with biological targets.

The bromo substituent, a halogen, is frequently incorporated into indazole scaffolds to enhance potency. For instance, the introduction of a bromine atom at the C3 position of 1H-indazole-7-carbonitrile was found to increase its inhibitory effect on nitric oxide synthases (NOS) by a factor of ten. evitachem.comchemicalbook.com Similarly, 4-bromo-1H-indazole derivatives have been identified as potent antibacterial agents that act by inhibiting the filamentous temperature-sensitive protein Z (FtsZ). researchgate.net Studies on 6-bromo-1H-indazole have revealed its potential in developing compounds with antimicrobial, anti-inflammatory, and neuroprotective properties. researchgate.netnih.gov In some series, however, bromine may lead to lower activity compared to other groups like methyl. semanticscholar.org

The methoxy group (-OCH3) is an electron-donating substituent whose impact on efficacy is highly dependent on its position. In certain indazole-pyrimidine series developed as VEGFR-2 inhibitors, methoxy derivatives showed greater potency than those substituted with alkyl or halogen groups. semanticscholar.org Conversely, in other series targeting different kinases, the methoxy group resulted in lower activity than substituents like methyl or hydrogen. semanticscholar.org The position of the methoxy group on an attached phenyl ring is also crucial; a meta-position can lead to increased activity compared to a para-position. semanticscholar.orgnih.gov Research on analogues of the natural product curcumin (B1669340) showed that the number and position of methoxy groups directly influence cytotoxic activity. nih.gov

The nitro group (-NO2) is a strong electron-withdrawing group that significantly alters the electronic profile of the indazole ring. Its presence can be critical for certain biological activities, though it can also be detrimental. For example, 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated antiproliferative activity against lung carcinoma cells, with IC50 values in the low micromolar range (5–15 μM). nih.govnih.gov Furthermore, 5-nitro and 6-nitro indazole derivatives have shown promise as antileishmanial agents. nih.govmdpi.comnih.gov However, in a series of benzyl-substituted indazoles, the nitro group was the least favorable substituent for activity compared to methyl, bromo, and methoxy groups. semanticscholar.org The position of the nitro group is a determining factor in its effect on biological activity. nih.gov

Table 1: Impact of Substituents on the Biological Activity of Indazole Derivatives

| Indazole Derivative Class | Substituent(s) | Biological Target/Activity | Key Finding (IC50 / MIC) | Source(s) |

|---|---|---|---|---|

| 3,7-Disubstituted Indazoles | C3-Bromo | Nitric Oxide Synthase (NOS) Inhibition | 10-fold enhancement of inhibitory effects compared to unbrominated parent compound. | evitachem.comchemicalbook.com |

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | C6-Nitro | Antiproliferative (NCI-H460 Lung Cancer) | IC50 values between 5–15 μM. | nih.govnih.gov |

| 3-alkoxy-1-benzyl-5-nitroindazoles | C5-Nitro | Antileishmanial (L. amazonensis) | Active in promastigote and amastigote stages. | nih.gov |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles | C4-Carboxamide with meta-methoxy phenyl | FGFR1 Inhibition | Higher activity (57.0 μM L-1 inhibition) compared to para-methoxy (11.9 μM L-1 inhibition). | semanticscholar.orgnih.gov |

| 4-Bromo-1H-indazole derivatives | C4-Bromo | Antibacterial (S. pyogenes PS) | MIC of 4 µg/mL for the most active compound. | researchgate.net |

Positional Effects of Functional Groups on Indazole Biological Activity

The specific placement of substituents on the indazole scaffold is a critical determinant of the molecule's biological function. The effects of bromine, methoxy, and nitro groups are profoundly influenced by their location on either the pyrazole (B372694) or benzene (B151609) ring of the indazole core.

The C3 position of the indazole ring is a key site for functionalization that can significantly enhance pharmaceutical activity. nih.gov Attaching a bromine atom at this position has proven to be a successful strategy in multiple studies. For example, the bromination of 1H-indazole-7-carbonitrile at the C3 position resulted in a tenfold increase in its inhibitory potency against nitric oxide synthases. evitachem.comchemicalbook.com The development of efficient and site-specific methods for introducing bromine at C3, such as using dibromohydantoin under ultrasound assistance, underscores the importance of this position for creating synthetic building blocks for new drugs. researchgate.netnih.gov

The C4 position of the indazole ring, when substituted with a nitro group, introduces a strong electron-withdrawing influence. The compound 4-nitro-1H-indazole serves as a key starting material for the synthesis of more complex derivatives, including 3-bromo-4-nitro-1H-indazole. researchgate.netmdpi.com While specific biological activity studies focusing on the C4-nitro substitution are less common compared to its C5 and C6 isomers, its role can be inferred from general chemical principles. nih.govnih.gov The strong negative inductive and resonance effects of the C4-nitro group would significantly decrease the electron density of the entire bicyclic system, which can be critical for binding to specific biological targets. For instance, in other heterocyclic systems, the position of a nitro group is known to be crucial for activity, with ortho-nitro substitutions sometimes conferring the highest potency. nih.gov The presence of a nitro group at C4 in 3-bromo-6-methoxy-4-nitro-1H-indazole is therefore expected to be a major determinant of its electronic properties and, consequently, its biological profile.

Electronic and Steric Properties Influencing Structure-Activity Profiles

The biological activity of indazole derivatives is governed by a combination of electronic and steric factors. The electron-donating or electron-withdrawing nature of substituents, along with their size and spatial arrangement, dictates the binding affinity and selectivity for molecular targets.

Electronic effects are paramount. The indazole ring itself is an electron-rich system, but substituents can drastically alter this characteristic. nih.gov Strong electron-withdrawing groups, such as the nitro group, decrease the electron density and can be favorable for certain interactions. For example, antiprotozoal activity in one series of 2-phenyl-2H-indazoles was favored by electron-withdrawing groups on the phenyl ring. Conversely, hydrogen bond-forming groups can also enhance activity. semanticscholar.org

Development and Validation of QSAR Models for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are essential for predicting the potency of new derivatives and for understanding the physicochemical properties that drive efficacy.

Both 2D and 3D-QSAR models have been successfully developed for various series of indazole derivatives. For a series of indazoles designed as TTK inhibitors, 2D and 3D-QSAR models were developed and validated using methods like multiple linear regression (MLR) and k-nearest neighbor molecular field analysis (kNN-MFA). These models demonstrated high predictive power, with internal cross-validation coefficients (q²) as high as 0.95 and external prediction coefficients (pred_r²) up to 0.957. The 2D models highlighted the importance of parameters like hydrogen count and hydrophilicity, while the 3D models revealed that steric and hydrophobic features were critical.

For indazole derivatives targeting Hypoxia-Inducible Factor-1α (HIF-1α), 3D-QSAR and pharmacophore mapping were used to understand the structural requirements for inhibitory activity. These models generated steric and electrostatic contour maps that provide a structural framework for designing novel, more potent inhibitors. The validation of these models through various statistical measures ensures their reliability for predictive biology, making them invaluable in the rational design of new indazole-based therapeutic agents. nih.gov

Table 2: Examples of QSAR Models for Indazole and Related Heterocyclic Derivatives

| Derivative Class | QSAR Method | Key Statistical Parameters | Correlated Properties | Source(s) |

|---|---|---|---|---|

| Indazole Derivatives (TTK Inhibitors) | 2D-QSAR (MLR, PLS) | q² = 0.950, pred_r² = 0.877 | Hydrogen count, hydrophilicity | |

| Indazole Derivatives (TTK Inhibitors) | 3D-QSAR (kNN-MFA) | q² = 0.899, pred_r² = 0.957 | Steric and hydrophobic descriptors showed negative contribution. | |

| Indazole Derivatives (HIF-1α Inhibitors) | 3D-QSAR (Field and Gaussian based) | Validated by PLS statistics | Steric and electrostatic maps generated for inhibitor design. | |

| Hexahydroindazoles (Antimicrobial) | QSAR | Not specified | Topological parameters ((2)chi and (2)chi(v)) | nih.gov |

| Aryl Thiazole Derivatives (Antimicrobial) | 2D-QSAR & 3D-QSAR (kNN-MFA) | 2D: r²=0.9521, q²=0.8619; 3D: q²=0.8283 | Electrostatic effects and T_C_C_4 descriptors. |

Computational Chemistry and Molecular Modeling of 3 Bromo 6 Methoxy 4 Nitro 1h Indazole and Its Interactions

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in identifying potential biological targets and understanding the structural basis of a ligand's activity. For the indazole scaffold, docking studies have been pivotal in exploring its inhibitory potential against a range of protein families, including kinases, parasitic enzymes, and cholinesterases. acs.orgnih.govresearchgate.netrsc.org

Docking simulations for indazole derivatives consistently reveal their ability to fit into well-defined active sites of various enzymes. A key example is the study of 3-chloro-6-nitro-1H-indazole derivatives, structural analogues of 3-Bromo-6-methoxy-4-nitro-1H-indazole, which were evaluated as antileishmanial agents. nih.govresearchgate.net These studies identified Leishmania trypanothione (B104310) reductase (TryR) as a primary target. nih.gov The docking protocol was validated by re-docking the native ligand into the enzyme's active site, which is a standard procedure to ensure the reliability of the simulation parameters. nih.gov

For these 3-chloro-6-nitro-1H-indazole derivatives, the binding pocket within TryR (PDB code: 2JK6) was characterized by a network of both hydrophobic and hydrophilic interactions. nih.govresearchgate.net Similarly, in a different therapeutic area, docking studies of an indazole-based inhibitor (ARRY-371797) into p38α Mitogen-Activated Protein Kinase (MAPK) and human Butyrylcholinesterase (hBChE) identified specific binding regions. acs.org In p38α MAPK, the inhibitor occupied the hydrophobic region I (HRI) and hydrophobic region II (HRII), with the indazole core playing a crucial role in anchoring the ligand through hydrogen bonds to the hinge region residue Met109. acs.org For hBChE, the ligand's moieties were predicted to occupy the acyl-binding pocket and the choline-binding pocket, interacting with key residues like Trp82. acs.org

Based on these analogue studies, it is highly probable that this compound would also target well-defined enzymatic clefts, with its substituted indazole ring forming critical hydrogen bonds and hydrophobic interactions. The methoxy (B1213986) and nitro groups would likely influence the specificity and nature of these interactions.

| Analogue Compound | Protein Target | PDB Code | Identified Binding Pocket/Key Residues |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania trypanothione reductase (TryR) | 2JK6 | Active site characterized by a network of hydrophobic and hydrophilic interactions. nih.govresearchgate.net |

| ARRY-371797 (Indazole derivative) | p38α Mitogen-Activated Protein Kinase (MAPK) | Not Specified | Hinge region (Met109), Hydrophobic Region I (HRI), Hydrophobic Region II (HRII). acs.org |

| ARRY-371797 (Indazole derivative) | human Butyrylcholinesterase (hBChE) | Not Specified | Acyl-binding pocket, Choline-binding pocket (Trp82, Trp430). acs.org |

| 3-carboxamide indazole derivatives | Renal cancer-related protein | 6FEW | Active site binding. researchgate.netrsc.org |

The primary output of molecular docking is a scoring function that estimates the binding affinity (e.g., in kcal/mol), which correlates with the ligand's inhibitory potential. For the 3-chloro-6-nitro-1H-indazole derivatives docked against TryR, the interactions were dominated by a mix of van der Waals forces, electrostatic interactions, and non-polar solvation energies. nih.gov One of the most potent compounds in that study demonstrated a highly favorable binding energy score of -40.02 kcal/mol, calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, which indicated a very stable complex. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior in Biological Environments

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD is crucial for assessing the conformational stability of the ligand in the binding pocket and understanding how the complex behaves in a more realistic, solvated biological environment. acs.orgnih.gov

In the case of the 3-chloro-6-nitro-1H-indazole derivative complexed with TryR, MD simulations were performed to validate the stability of the docked pose. nih.govresearchgate.net The analysis showed that the complex remained in a stable equilibrium, with the root-mean-square deviation (RMSD) of the protein structure fluctuating between approximately 1 and 3 Å, which is indicative of a stable binding mode. nih.govresearchgate.net Furthermore, MM/GBSA calculations performed on the MD trajectory confirmed the high stability and favorable binding free energy of the complex. nih.gov

Similarly, MD simulations were used to refine the initial docking poses of the inhibitor ARRY-371797 in both hBChE and p38α MAPK. acs.org For hBChE, the simulation revealed a potential π-π stacking interaction between the ligand and Trp82 in the choline-binding pocket. acs.org For p38α MAPK, the MD simulation highlighted the formation of dynamic water-bridged hydrogen bonds between the ligand and protein residues Asp168 and Val30, as well as a cation-π interaction with Tyr35. acs.org These dynamic interactions, not always apparent in static docking, are critical for a comprehensive understanding of the ligand's binding mechanism. These findings suggest that MD simulations of this compound would be essential to confirm the stability of its binding modes and to reveal subtle, dynamic interactions that contribute to its affinity for any identified protein target.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. researchgate.netdergipark.org.trdergipark.org.tr These calculations provide insights into molecular structure, stability, and reactivity by analyzing parameters such as molecular orbitals and electrostatic potential.

DFT has become a standard method for studying substituted indazoles. researchgate.netresearchgate.netacs.org The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines accuracy and computational efficiency, and it has been widely applied to indazole systems, often with basis sets like 6-31G or 6-311G. researchgate.netacs.org

A key application of DFT is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net Theoretical studies on various indazole derivatives have used DFT to calculate these parameters to predict their reactivity. researchgate.netdergipark.org.trdergipark.org.tr For instance, in studies evaluating indazoles as corrosion inhibitors, a smaller HOMO-LUMO gap is associated with higher reactivity and better inhibition performance, as it implies the molecule can more readily interact with a metal surface. researchgate.net

| Indazole Derivative Type | Computational Method | Calculated Property | Significance |

| Halogenated 1H-Indazoles | DFT (B3LYP/6-31G++) | HOMO, LUMO, Energy Gap (ΔE) | Predicts chemical reactivity and stability. researchgate.netdergipark.org.tr |

| 3-carboxamide indazoles | DFT (GAUSSIAN 09) | HOMO-LUMO Energy Gap | Identifies the most stable and least reactive derivatives. researchgate.netrsc.org |

| Nitro-1H-indazoles | DFT (B3LYP/6-311++G) | Tautomer Stability, NMR Shielding | Determines the most stable tautomeric form and predicts spectroscopic properties. acs.org |

The Molecular Electrostatic Potential (MEP) map is a visual tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in biological systems. The MEP map uses a color scale to denote different potential values: red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

In substituted indazoles, the MEP map would highlight the electronegative nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the nitro group as regions of negative potential (red or yellow), making them likely sites for hydrogen bond acceptance. researchgate.netdergipark.org.tr Conversely, the hydrogen atom attached to the indazole nitrogen (N-H) would appear as a region of positive potential (blue), indicating its role as a hydrogen bond donor. researchgate.netdergipark.org.tr For this compound, an MEP analysis would precisely map these reactive sites, providing a rational basis for its observed and predicted intermolecular interactions in protein binding pockets.

Virtual Screening Approaches for Identifying Novel Biological Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the case of this compound, where the specific biological targets are not yet elucidated, virtual screening can be a pivotal first step in hypothesis generation. The indazole nucleus is a well-known scaffold in many kinase inhibitors, suggesting that this class of enzymes would be a logical starting point for virtual screening campaigns. rsc.org

A typical virtual screening workflow for this compound would involve several key stages:

Target Selection: Based on the prevalence of the indazole scaffold in approved anti-cancer drugs, a panel of kinases known to be implicated in oncogenesis would be selected. rsc.org This could include, but is not limited to, Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora kinases, and various tyrosine kinases. rsc.org

Ligand and Target Preparation: The three-dimensional structure of this compound would be generated and optimized using computational chemistry software. Concurrently, the crystal structures of the selected target proteins would be obtained from the Protein Data Bank (PDB) and prepared for docking. This preparation phase involves adding hydrogen atoms, assigning partial charges, and defining the binding site.

Molecular Docking: Molecular docking simulations would be performed to predict the preferred orientation of this compound when bound to each of the selected targets to form a stable complex. The docking process calculates a scoring function to estimate the binding affinity.

Hit Identification and Refinement: Compounds with the most favorable docking scores and plausible binding modes (e.g., forming key hydrogen bonds and hydrophobic interactions within the active site) would be identified as "hits." These hits would then be subjected to more rigorous computational analyses, such as molecular dynamics simulations, to assess the stability of the predicted protein-ligand complex over time.

The following table outlines a conceptual virtual screening workflow for this compound.

| Step | Description | Rationale |

| 1. Target Family Selection | Kinases | The indazole scaffold is a common feature in many kinase inhibitors. rsc.org |

| 2. Database Preparation | A curated database of human kinase crystal structures from the PDB. | To screen against a wide range of relevant biological targets. |

| 3. Ligand Preparation | Generation of a 3D conformer of this compound and energy minimization. | To ensure a realistic representation of the molecule for docking. |

| 4. Docking Algorithm | Use of a validated docking program (e.g., AutoDock, Glide). | To predict the binding mode and affinity of the ligand to the target. |

| 5. Scoring and Ranking | Ranking of kinase targets based on docking scores and binding energy calculations. | To prioritize targets for further investigation. |

| 6. Post-Docking Analysis | Visual inspection of binding poses and analysis of key interactions (hydrogen bonds, hydrophobic contacts). | To ensure the predicted binding is chemically and biologically plausible. |

In Silico ADME Prediction for Compound Optimization (Conceptual Framework)

The success of a drug candidate is not solely dependent on its biological activity; it must also possess favorable ADME properties. In silico ADME prediction models are invaluable tools in early-stage drug discovery for identifying potential liabilities and guiding the optimization of lead compounds. nih.govnih.govsrce.hr For this compound, a comprehensive in silico ADME profile can be generated to assess its drug-likeness.

This conceptual framework involves the use of various computational models, often based on quantitative structure-activity relationships (QSAR), to predict a range of physicochemical and pharmacokinetic properties. These predictions are based on the molecular structure of the compound.

Physicochemical Properties:

Fundamental physicochemical properties are the bedrock of ADME prediction. Key parameters for this compound would be calculated, as they influence solubility, permeability, and ultimately, bioavailability.

| Property | Predicted Value | Importance in Drug Discovery |

| Molecular Weight | 272.06 g/mol | Influences diffusion and transport across membranes. |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | A measure of lipophilicity, affecting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | ~90 - 100 Ų | Predicts cell permeability and blood-brain barrier penetration. |

| Number of Hydrogen Bond Donors | 1 | Influences solubility and binding to targets. |

| Number of Hydrogen Bond Acceptors | 5 | Influences solubility and binding to targets. |

Pharmacokinetic Properties (ADME):

Building upon the physicochemical properties, a suite of ADME parameters can be predicted to provide a more holistic view of the compound's likely behavior in the body.

| ADME Parameter | Predicted Outcome | Implication for Compound Optimization |

| Absorption | Moderate to good gastrointestinal absorption. | The compound is likely to be orally bioavailable. |

| Distribution | Likely to have moderate plasma protein binding. May have limited blood-brain barrier penetration. | Optimization may be needed to modulate distribution to specific tissues. |

| Metabolism | Potential for metabolism by cytochrome P450 enzymes, particularly due to the methoxy group. | The metabolic stability should be experimentally verified. |

| Excretion | Likely to be cleared through a combination of renal and hepatic pathways. | The route and rate of excretion will influence the dosing regimen. |

Conclusion and Future Research Directions for 3 Bromo 6 Methoxy 4 Nitro 1h Indazole

Summary of Current Research Landscape and Gaps for 3-Bromo-6-methoxy-4-nitro-1H-indazole

The current research landscape for indazole derivatives is both broad and deep, with numerous studies highlighting their significance as pharmacologically important scaffolds. nih.govmdpi.com These compounds are recognized for a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties. nih.govmdpi.comresearchgate.net The versatility of the indazole nucleus allows it to mimic endogenous biomolecules, enabling interactions with a wide range of biological targets. samipubco.com However, the research is heavily concentrated on the general class of indazoles or on specific derivatives that have already shown significant promise.

A significant gap exists in the specific investigation of this compound. While related compounds such as 6-Bromo-4-nitro-1H-indazole and 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole have been synthesized or are commercially available, dedicated studies on the biological potential and chemical reactivity of the title compound are not extensively documented in current literature. researchgate.netsigmaaldrich.com The unique substitution pattern—a bromine atom at position 3, a methoxy (B1213986) group at position 6, and a nitro group at position 4—suggests a distinct electronic and steric profile that warrants detailed investigation. The future of research for this compound lies in bridging this gap, moving from the general potential of the indazole class to the specific applications of this unique molecule.

Advanced Synthetic Methodologies for Novel Analog Generation with Enhanced Efficacy

The generation of novel analogs of this compound is a critical step toward exploring its therapeutic potential. Modern synthetic chemistry offers a powerful toolkit for creating chemical diversity from a core scaffold. ucc.ie Future research should focus on leveraging these advanced methodologies.

Cross-Coupling Reactions: The bromine atom at the C3 position is an ideal handle for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These methods would allow for the introduction of a wide variety of aryl, alkyl, and amino groups, creating libraries of novel derivatives.

Multi-Component Reactions (MCRs): MCRs and metal-catalyzed reactions offer efficient pathways to construct complex molecular architectures in a single step, which could be adapted for the diversification of the indazole core. benthamscience.com

C-H Activation: Direct C-H activation at other positions of the indazole ring could provide alternative routes for functionalization, enabling the synthesis of analogs that are inaccessible through traditional methods.

Flow Chemistry: For scalable and optimized synthesis, continuous flow processing could be explored. This has been successfully applied to the synthesis of other indazoles, offering better control over reaction conditions and potentially improving yields and safety. ucc.ie

These methodologies will be instrumental in generating a library of analogs for structure-activity relationship (SAR) studies, aiming to enhance efficacy and selectivity for specific biological targets. nih.gov

Exploration of Polypharmacology and Multi-Targeted Approaches for Indazole Derivatives

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly important paradigm in drug discovery, especially for complex diseases like cancer and neurodegenerative disorders. nih.govnih.gov The indazole scaffold is considered a "privileged" structure in this context, known for its ability to bind to various biological targets, including kinases, G-protein coupled receptors (GPCRs), and membrane transporters. samipubco.com

Future research should investigate the polypharmacological potential of this compound and its derivatives. This involves screening the compounds against a wide panel of biological targets to identify multi-targeting profiles. For instance, indazole derivatives have been developed as dual inhibitors of enzymes like cholinesterases and BACE1 for Alzheimer's disease or as inhibitors of multiple receptor tyrosine kinases (e.g., EGFR, VEGFR-2, c-Met) in cancer therapy. nih.govresearchgate.net By targeting several pathways simultaneously, these multi-target agents could offer enhanced therapeutic outcomes and potentially overcome drug resistance mechanisms. samipubco.com

| Potential Multi-Target Strategy | Disease Area | Rationale for Indazole Scaffold |

| Dual Kinase/HDAC Inhibition | Cancer | Indazole derivatives have shown potent activity against both kinases and histone deacetylases (HDACs). nih.gov |

| Cholinesterase/BACE1 Inhibition | Alzheimer's Disease | Substituted indazoles have been successfully designed as dual inhibitors for key enzymatic targets in Alzheimer's pathology. nih.govtandfonline.com |

| Transporter/Enzyme Modulation | Cancer (Multidrug Resistance) | The indazole core is effective in modulating membrane transporters like P-glycoprotein (P-gp), offering a way to combat resistance. samipubco.comnih.gov |

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. mednexus.orgnih.gov These technologies can be pivotal in advancing the research on this compound.

Future directions include:

Predictive Modeling: Using ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual analogs, thereby prioritizing the synthesis of compounds with favorable drug-like profiles. astrazeneca.com

De Novo Drug Design: Employing generative AI models to design novel indazole derivatives with desired properties, exploring a vast chemical space that is inaccessible through traditional means. jsr.org

Target Identification and Validation: Analyzing large biological datasets to predict potential protein targets for the indazole scaffold, helping to elucidate its mechanism of action and identify new therapeutic applications. premierscience.com

High-Throughput Virtual Screening: Screening vast libraries of virtual indazole analogs against computationally modeled protein targets to identify promising candidates for further experimental validation. premierscience.com

| AI/ML Application | Objective | Potential Impact on Indazole Research |

| Graph Neural Networks | Predict molecular properties and activity. | Accelerate the screening of virtual analogs of this compound, reducing time and cost. astrazeneca.com |

| Generative Adversarial Networks (GANs) | Design novel indazole structures with optimized properties. | Expand chemical diversity beyond intuitive design, potentially discovering highly potent and selective compounds. jsr.org |

| Transfer Learning | Apply knowledge from large datasets to smaller, specific ones. | Improve the accuracy of predictive models for specific targets where experimental data is sparse. astrazeneca.com |

Preclinical Research Avenues and Translational Potential in Relevant Biological Models (Excluding Human Clinical Trials)

Once promising analogs of this compound are identified and synthesized, their translational potential must be evaluated in relevant biological models. Given the known activities of the indazole class, several preclinical research avenues are worth pursuing. researchgate.netorientjchem.org

In Vitro Assays: The initial evaluation should involve a battery of in vitro tests. For example, based on the activities of related compounds, analogs could be tested for their antiproliferative effects against various human cancer cell lines (e.g., lung, colon, breast). researchgate.netnih.gov Other assays could include antimicrobial tests against bacterial and fungal strains or enzymatic assays for specific targets like kinases or proteases. orientjchem.orgnih.gov

In Vivo Animal Models: Compounds that show significant in vitro activity should advance to in vivo studies using relevant animal models. For anticancer research, this would involve xenograft models where human tumors are grown in immunocompromised mice. For anti-inflammatory or anti-influenza research, established mouse models of inflammation or viral infection would be appropriate. nih.gov These studies are crucial for evaluating the efficacy and pharmacokinetic profile of the lead candidates.

The ultimate goal of this preclinical research is to identify a lead compound with a well-defined mechanism of action and a favorable efficacy profile in a relevant disease model, paving the way for further development.

常见问题

Basic Research Questions

Q. What synthetic methodologies are employed to introduce nitro and bromo groups regioselectively on the indazole scaffold?

- Methodology :

Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the para position relative to the methoxy group (methoxy acts as an ortho/para director).

Bromination : Electrophilic bromination (e.g., N-bromosuccinimide in DMF) targets the position ortho to the nitro group (nitro is a meta director).

Order of substitution : Methoxy is typically introduced first via nucleophilic aromatic substitution (e.g., using NaOMe on a halogenated precursor), followed by nitration and bromination .

- Validation : Monitor reaction progress via TLC and confirm regiochemistry using ¹H NMR (e.g., coupling patterns for adjacent protons) .

Q. How is the purity and structural identity of 3-Bromo-6-methoxy-4-nitro-1H-indazole confirmed post-synthesis?

- Analytical Techniques :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons near nitro groups at δ 8.5–9.0 ppm).

- Mass Spectrometry : Confirm molecular weight (MW = 287.02 g/mol) via ESI-MS or HRMS.

- HPLC : Use a C18 column (MeCN/H₂O mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies caused by disordered substituents in this compound?

- Challenges : Disordered bromo or nitro groups may lead to poor refinement statistics (e.g., high R-factors).

- Solutions :

Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to reduce thermal motion.

SHELXL Refinement : Use PART commands to model disorder, constrain isotropic displacement parameters, and apply similarity restraints .

Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to identify physically plausible disorder models .

Q. What strategies optimize regioselective functionalization of this compound for SAR studies?

- Electronic Effects :

- Nitro groups deactivate the ring, directing electrophiles to the meta position (e.g., position 7).

- Methoxy groups activate the ring, favoring substitution at positions ortho/para to it.

- Methodology :

- Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water .

- Protection/Deprotection : Temporarily protect the nitro group (e.g., as a silyl ether) to direct reactions to the methoxy-adjacent positions .

Q. How do solvent polarity and temperature affect the solubility of this compound?

- Experimental Design :

- Solubility Screening : Test in DMSO, MeOH, EtOAc, and THF at 25°C and 50°C.

- Quantification : Use UV-Vis spectroscopy (λmax ~300 nm) to measure concentration in saturated solutions.

- Data Table :

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| DMSO | 45.2 |

| MeOH | 1.8 |

| EtOAc | 0.7 |

| THF | 3.5 |

- Analysis : Polar aprotic solvents (DMSO) maximize solubility due to hydrogen bonding with nitro groups .

Q. What computational methods predict the bioactivity of this compound as a kinase inhibitor?

- Approach :

Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., JAK2 or CDK2).

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.

QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from analogous indazoles .

Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。